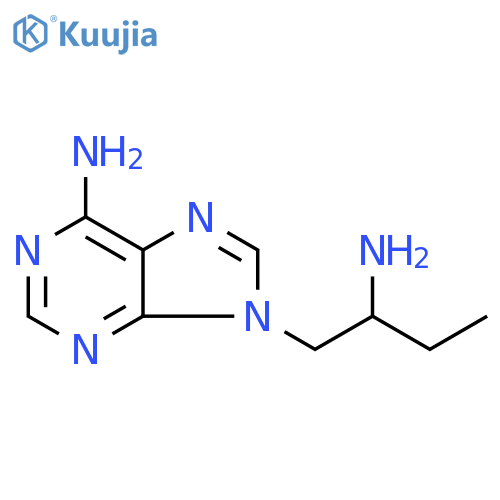Cas no 1706460-79-8 (9-(2-aminobutyl)-9H-purin-6-amine)

1706460-79-8 structure
商品名:9-(2-aminobutyl)-9H-purin-6-amine
CAS番号:1706460-79-8
MF:C9H14N6
メガワット:206.247660160065
MDL:MFCD29034607
CID:5220236
PubChem ID:86262530
9-(2-aminobutyl)-9H-purin-6-amine 化学的及び物理的性質
名前と識別子
-
- 9H-Purine-9-ethanamine, 6-amino-α-ethyl-
- 9-(2-aminobutyl)-9H-purin-6-amine
-
- MDL: MFCD29034607
- インチ: 1S/C9H14N6/c1-2-6(10)3-15-5-14-7-8(11)12-4-13-9(7)15/h4-6H,2-3,10H2,1H3,(H2,11,12,13)
- InChIKey: JRWDQVXXQPBKQK-UHFFFAOYSA-N
- ほほえんだ: C(N1C=NC2=C(N=CN=C12)N)C(N)CC
9-(2-aminobutyl)-9H-purin-6-amine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-234473-0.5g |
9-(2-aminobutyl)-9H-purin-6-amine |
1706460-79-8 | 95% | 0.5g |
$781.0 | 2024-06-19 | |
| Enamine | EN300-234473-2.5g |
9-(2-aminobutyl)-9H-purin-6-amine |
1706460-79-8 | 95% | 2.5g |
$1594.0 | 2024-06-19 | |
| Enamine | EN300-234473-0.1g |
9-(2-aminobutyl)-9H-purin-6-amine |
1706460-79-8 | 95% | 0.1g |
$715.0 | 2024-06-19 | |
| Enamine | EN300-234473-1g |
9-(2-aminobutyl)-9H-purin-6-amine |
1706460-79-8 | 1g |
$813.0 | 2023-09-15 | ||
| Enamine | EN300-234473-5.0g |
9-(2-aminobutyl)-9H-purin-6-amine |
1706460-79-8 | 95% | 5.0g |
$2360.0 | 2024-06-19 | |
| Enamine | EN300-234473-0.05g |
9-(2-aminobutyl)-9H-purin-6-amine |
1706460-79-8 | 95% | 0.05g |
$683.0 | 2024-06-19 | |
| Enamine | EN300-234473-1.0g |
9-(2-aminobutyl)-9H-purin-6-amine |
1706460-79-8 | 95% | 1.0g |
$813.0 | 2024-06-19 | |
| Enamine | EN300-234473-10.0g |
9-(2-aminobutyl)-9H-purin-6-amine |
1706460-79-8 | 95% | 10.0g |
$3500.0 | 2024-06-19 | |
| Enamine | EN300-234473-0.25g |
9-(2-aminobutyl)-9H-purin-6-amine |
1706460-79-8 | 95% | 0.25g |
$748.0 | 2024-06-19 | |
| Enamine | EN300-234473-10g |
9-(2-aminobutyl)-9H-purin-6-amine |
1706460-79-8 | 10g |
$3500.0 | 2023-09-15 |
9-(2-aminobutyl)-9H-purin-6-amine 関連文献
-
Chih-Chia Cheng,Wei-Ling Lin,Zhi-Sheng Liao,Chih-Wei Chu,Jyun-Jie Huang,Shan-You Huang,Wen-Lu Fan Polym. Chem., 2017,8, 7469-7474
-
Sarah A. Barnett,Alexander J. Blake,Neil R. Champness,Claire Wilson Chem. Commun., 2002, 1640-1641
-
3. Structural characterization of ZnS nanocrystals with a conic head using HR–TEM and HAADF tomography†Masato Uehara,Yusuke Nakamura,Satoshi Sasaki,Hiroyuki Nakamura CrystEngComm, 2011,13, 5998-6001
-
4. Water thermophoresis in carbon nanotubes: the interplay between thermophoretic and friction forces†Elton Oyarzua,Harvey A. Zambrano Phys. Chem. Chem. Phys., 2018,20, 3672-3677
-
Valery A. Barachevsky,Yury A. Puankov,Tatyana M. Valova,Olga I. Kobeleva,K. Lyssenko New J. Chem., 2009,33, 2267-2277
1706460-79-8 (9-(2-aminobutyl)-9H-purin-6-amine) 関連製品
- 1261839-48-8(2,5-Difluoro-4-(difluoromethyl)phenol)
- 1110967-11-7(1-methyl-1,2,3,4-tetrahydronaphthalen-1-amine)
- 1016818-09-9(7'-Chloro-3',4'-dihydro-1'H-spiropiperidine-4,2'-quinazoline-4'-one)
- 930858-73-4(N-(1-cyano-1,2-dimethylpropyl)-2-[4-(pyrimidin-2-yl)piperazin-1-yl]acetamide)
- 921566-13-4(N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-2-ethoxybenzamide)
- 1804359-84-9(4-(Chloromethyl)-6-hydroxy-3-(trifluoromethoxy)pyridine-2-acetonitrile)
- 86662-15-9(3-(4-Chlorophenyl)-4-oxo-3,4-dihydro-1-phthalazinecarboxylic acid)
- 1226446-44-1(N-methyl-2-({5-phenyl-1-[3-(trifluoromethyl)phenyl]-1H-imidazol-2-yl}sulfanyl)acetamide)
- 2126139-26-0(tert-butyl N-[(3-chlorothiophen-2-yl)methyl]carbamate)
- 133059-44-6(4-Bromo-3-fluorobenzonitrile)
推奨される供給者
Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

江苏科伦多食品配料有限公司
ゴールドメンバー
中国のサプライヤー
試薬

Zhejiang Brunova Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Nanjing Jubai Biopharm
ゴールドメンバー
中国のサプライヤー
大量

Chong Da Prostaglandin Fine Chemicals Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬
